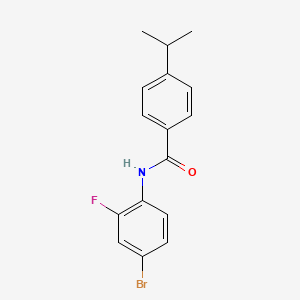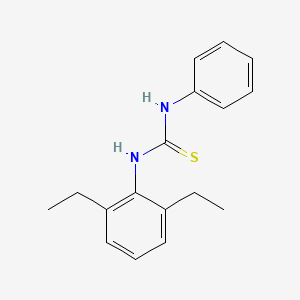
2,6-di-tert-butyl-4-(2-hydroxyethyl)phenol
Descripción general
Descripción
2,6-di-tert-butyl-4-(2-hydroxyethyl)phenol, also known as BHT (butylated hydroxytoluene), is a synthetic antioxidant commonly used in the food industry to prevent spoilage and extend shelf life. It is also used in various industries such as cosmetics, pharmaceuticals, and plastics. BHT has been the subject of numerous scientific studies due to its potential health benefits and risks.
Aplicaciones Científicas De Investigación
Oxidative Dimerization and Mechanism
2,6-di-tert-butyl-4-(2-hydroxyethyl)phenol undergoes oxidative self-coupling, forming complex compounds such as 7,9-di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-hydroxymethyl-2-oxaspiro[4.5]deca-6,9-dien-8-one. The reaction mechanism in alkaline medium at room temperature and the composition of the reaction products have been analyzed in depth (Krysin et al., 2014).
Oxidation in the Presence of Heteropolyacids
Research has been conducted on the oxidation of similar compounds (2,6-di-tert-butyl-4-methylphenol) using hydrogen peroxide in the presence of heteropolyacids. This study provides insights into potential oxidation mechanisms and intermediate compounds formed during the process (Shimizu et al., 1990).
Electrochemical Oxidation Studies
Electrochemical oxidation studies of related compounds, such as 2,6-di-tert-butyl-4-isopropylphenol, reveal insights into the formation of intermediate phenoxy radicals or phenoxonium ions. These studies contribute to understanding the electrochemical behavior of 2,6-di-tert-butyl-4-(2-hydroxyethyl)phenol in different solution conditions (Richards & Evans, 1977).
Antioxidant Activities
The antioxidant activities of related phenolic compounds have been investigated, providing a foundation for understanding the antioxidant properties of 2,6-di-tert-butyl-4-(2-hydroxyethyl)phenol. These studies examine the H-atom donating activities and the effects of different solvents (Barclay et al., 1999).
Synthesis and Structure Analysis
The synthesis and structure determination of related compounds, such as 2,6-di-tert-butyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate, contribute to the understanding of solvatochromic dyes and the effect of bulky tert-butyl groups. This research aids in comprehending the chemical properties and potential applications of 2,6-di-tert-butyl-4-(2-hydroxyethyl)phenol (Shekhovtsov et al., 2012).
Propiedades
IUPAC Name |
2,6-ditert-butyl-4-(2-hydroxyethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)12-9-11(7-8-17)10-13(14(12)18)16(4,5)6/h9-10,17-18H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZPJNCKIKTYBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-DI-Tert-butyl-4-(2-hydroxyethyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(4-chlorophenoxy)benzyl]piperidine](/img/structure/B5708063.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N,N-diphenylacetamide](/img/structure/B5708068.png)

![2-[benzyl(propyl)amino]ethanol](/img/structure/B5708070.png)
![methyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5708072.png)
![4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5708077.png)
![2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan](/img/structure/B5708082.png)
![{4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5708090.png)
![benzaldehyde [5-(4-methoxybenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5708105.png)
![1-methyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5708115.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5708120.png)

![N-[3-(acetylamino)phenyl]-1-naphthamide](/img/structure/B5708143.png)